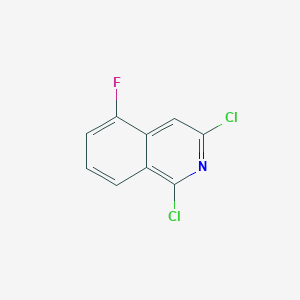
1,3-Dicloro-5-fluoroisoquinolina
Descripción general
Descripción
1,3-Dichloro-5-fluoroisoquinoline is a halogenated isoquinoline derivative, a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Isoquinolines are heterocyclic aromatic compounds that have been extensively studied for their potential use in drug development, particularly for diseases of the central nervous system (CNS). The presence of halogens, such as chlorine and fluorine, can greatly influence the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of halogenated isoquinolines, including those similar to 1,3-Dichloro-5-fluoroisoquinoline, can be achieved through various methods. For instance, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which involves a directed ortho-lithiation reaction followed by various transformations, including fluorine–amine exchange and reduction and alkylation reactions, to yield novel tetrahydroisoquinoline derivatives . Another approach involves a three-component reaction with o-alkynylbenzaldehydes, primary amines, and pronucleophiles, such as CHCl3, to give 1,2-dihydroisoquinoline derivatives in good to high yields without the need for catalysts . Additionally, a cascade approach has been developed for the synthesis of fluorinated isoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne . A Rh(III)-catalyzed defluorinative [4 + 2] annulation using 2-diazo-3,3,3-trifluoropropanoate as a two-carbon reaction partner has also been reported for the synthesis of 1,3,4-functionalized isoquinolines .
Molecular Structure Analysis
The molecular structure of halogenated isoquinolines, including those with substitutions similar to 1,3-Dichloro-5-fluoroisoquinoline, can be characterized by single crystal X-ray diffraction. Studies have shown that the presence of halogens, such as fluorine, can influence the crystal packing through weak interactions like C–H...F and C–H...O, resulting in altered molecular conformations . The halogen bond can also act as a structure director, as seen in the crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate, where halogen...halogen interactions were observed .
Chemical Reactions Analysis
Halogenated isoquinolines can undergo various chemical reactions that are influenced by the presence of halogen atoms. For example, the defluorinative [4 + 2] annulation reaction mentioned earlier involves sequential C-H carbenoid insertion, dual C-F bond cleavage/annulation, and N- to O-sulfonyl migration, leading to the formation of 1,3,4-trisubstituted isoquinolines . These reactions are crucial for the functionalization of the isoquinoline core and the introduction of diverse substituents that can modulate the biological activity of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated isoquinolines are significantly affected by the halogen substituents. The introduction of fluorine, in particular, can enhance the lipophilicity and metabolic stability of these compounds, making them more suitable as drug candidates. The study of weak interactions in halogenated isoquinolines has revealed the influence of organic fluorine in crystal packing, which can affect the solubility and stability of the compounds . Additionally, the solid-state fluorescence of isoquinoline derivatives can be tuned by the molecular structure, as demonstrated by a series of novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, which showed full-color-tunable solid-state emissions and mechanofluorochromic activities .
Aplicaciones Científicas De Investigación
Propiedades químicas
1,3-Dicloro-5-fluoroisoquinolina es un compuesto químico con el Número CAS: 1259223-98-7 . Tiene un peso molecular de 216.04 y generalmente se almacena a una temperatura de 4°C . Por lo general, está disponible en forma de polvo .
Síntesis
Las isoquinolinas fluoradas, incluida la this compound, se han sintetizado utilizando metodologías modernas desarrolladas durante la última década . Estos enfoques se clasifican según el punto de vista de la síntesis orgánica, incluida la introducción directa de flúor en el anillo de isoquinolina, la construcción de un anillo de piridina fusionado mediante la ciclación de un precursor que lleva un anillo de benceno pre-fluorado y la instalación simultánea de un marco de isoquinolina y un sustituyente de flúor .
Aplicaciones en productos farmacéuticos
Las isoquinolinas fluoradas, como la this compound, son componentes importantes de los productos farmacéuticos debido a sus actividades biológicas únicas . A menudo se utilizan en el desarrollo de nuevos fármacos .
Aplicaciones en ciencia de materiales
Las isoquinolinas fluoradas también tienen aplicaciones en la ciencia de los materiales debido a sus propiedades emisoras de luz . Se utilizan en el desarrollo de diodos orgánicos emisores de luz .
Bioactividad
La introducción de átomos de flúor en las isoquinolinas a menudo da como resultado bioactividades únicas, lo que las hace valiosas en la investigación farmacéutica
Safety and Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
It is known that isoquinolines, a class of compounds to which 1,3-dichloro-5-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
The introduction of fluorine atoms often cause unique bioactivities due to their electrostatic and steric effects .
Result of Action
It is known that fluorinated isoquinolines have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities .
Propiedades
IUPAC Name |
1,3-dichloro-5-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJZIXXLBFCSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




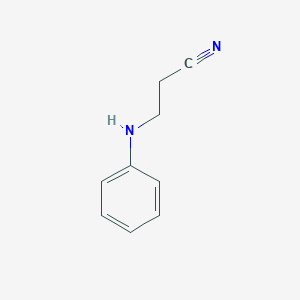



![1,5,7,11-Tetrathiaspiro[5.5]undecane](/img/structure/B89853.png)
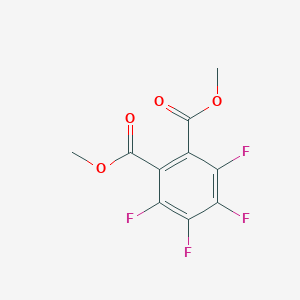
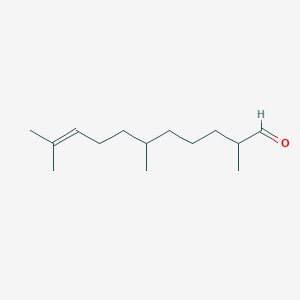

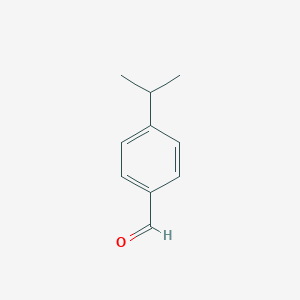
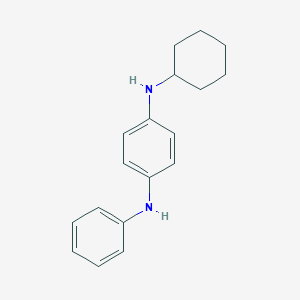

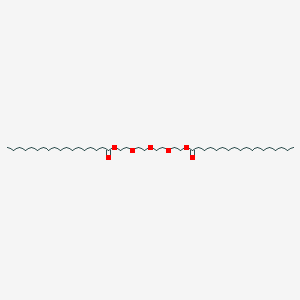
![9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-](/img/structure/B89872.png)